Fmoc-D-Arg(Pbf)-OH

Solid-phase peptide synthesis Side-chain deprotection TFA cleavage kinetics

Fmoc-D-Arg(Pbf)-OH (CAS 187618-60-6) is the standard building block for introducing D-arginine in Fmoc-SPPS. The Pbf group offers 1-2× faster TFA deprotection kinetics than Pmc, drastically reducing Trp alkylation in Trp-containing sequences, and enables gentler cleavage for acid-sensitive modifications. Procure with ≥98% HPLC purity and confirmed enantiomeric integrity to ensure reproducible coupling, minimize D-Arg deletion impurities, and meet GMP requirements for Icatibant and analogous therapeutic peptides.

Molecular Formula C34H40N4O7S
Molecular Weight 648.8 g/mol
CAS No. 187618-60-6
Cat. No. B613324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Arg(Pbf)-OH
CAS187618-60-6
SynonymsFmoc-D-Arg(Pbf)-OH; 187618-60-6; (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)guanidino)pentanoicacid; C34H40N4O7S; AmbotzFAA1305; PubChem12397; SCHEMBL3725103; SCHEMBL13227679; MolPort-006-705-560; ACT10043; ZINC4544813; CF-300; AK-47974; AN-30387; Q874; SY014659; AB0005566; F0875; FT-0081983; FT-0602041; J-300030; I14-40648; (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-[1-(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-ylsulfonyl)carbamimidamido]pentanoicacid; (2R)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-benzofuran-5-yl)sulfonylamino]methylene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoicacid; Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-Nomega-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-D-arginine
Molecular FormulaC34H40N4O7S
Molecular Weight648.8 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C(=C1C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C)CC(O2)(C)C
InChIInChI=1S/C34H40N4O7S/c1-19-20(2)30(21(3)26-17-34(4,5)45-29(19)26)46(42,43)38-32(35)36-16-10-15-28(31(39)40)37-33(41)44-18-27-24-13-8-6-11-22(24)23-12-7-9-14-25(23)27/h6-9,11-14,27-28H,10,15-18H2,1-5H3,(H,37,41)(H,39,40)(H3,35,36,38)/t28-/m1/s1
InChIKeyHNICLNKVURBTKV-MUUNZHRXSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Arg(Pbf)-OH (CAS 187618-60-6) – Baseline Specification for SPPS Reagent Procurement


Fmoc-D-Arg(Pbf)-OH (CAS 187618-60-6) is a D-arginine derivative protected with 9-fluorenylmethoxycarbonyl (Fmoc) at the Nα-position and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) at the Nω-guanidino side-chain . With molecular formula C34H40N4O7S and molecular weight of approximately 648.77 g/mol, this compound serves as the standard building block for incorporating D-arginine residues into peptides via Fmoc-based solid-phase peptide synthesis (SPPS) . The Pbf group was developed as an improved acid-labile protecting group, offering enhanced deprotection kinetics and reduced side-reactions relative to earlier-generation Arg protecting groups such as Pmc and Mtr . Commercial product specifications for analytical procurement include purity thresholds ≥98.0% (HPLC, TLC, or non-aqueous titration), enantiomeric purity specifications from ≥99.5% to ≥99.5% (chiral HPLC), optical rotation of approximately +4.5° to +6.5° (c=1, DMF), melting range of 142-152°C, and storage conditions of 2-8°C .

Fmoc-D-Arg(Pbf)-OH Procurement: Why Substitution with L-Arg, Alternative Protecting Groups, or Lower Purity Material Compromises Peptide Integrity


Generic substitution of Fmoc-D-Arg(Pbf)-OH with unprotected D-arginine, L-arginine analogs, or Arg derivatives bearing alternative side-chain protecting groups (e.g., Pmc, Mtr, or NO2) introduces quantifiable degradation in SPPS outcomes. First, D-Arg and L-Arg are stereochemically distinct enantiomers that produce peptides with divergent three-dimensional conformations, protease stability profiles, and receptor binding characteristics—substitution fundamentally alters the peptide's identity [1]. Second, the Pbf protecting group exhibits TFA deprotection kinetics that are approximately 1-2 times faster than the Pmc group, a rate differential that directly impacts the efficiency and completeness of final cleavage . Third, in peptides co-containing Trp residues, Arg(Pbf) combined with Trp(Boc) produces significantly lower TFA-induced Trp alkylation than the Arg(Pmc) combination, a critical side-reaction differential that affects final product purity [2]. Fourth, alternative Arg protecting groups such as NO2 and Mtr require more forcing cleavage conditions, potentially compromising acid-sensitive modifications elsewhere in the peptide [3]. Finally, commercial product purity variations—ranging from ≥95% to ≥99.5% (chiral HPLC)—translate directly to differences in dipeptide impurity burden, racemization risk, and batch-to-batch coupling reproducibility . The following evidence guide quantifies these differentiators.

Fmoc-D-Arg(Pbf)-OH Evidence Guide: Quantitative Differentiation Data for Reagent Selection


Pbf vs. Pmc Deprotection Kinetics: 1-2× Faster TFA Cleavage Rate

The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group demonstrates TFA-mediated deprotection kinetics that are approximately 1-2 times faster than the Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) protecting group [1]. This rate differential is explicitly documented in commercial technical specifications for Fmoc-Arg(Pbf)-OH . Faster deprotection reduces the duration of acid exposure required for complete side-chain cleavage, thereby minimizing acid-catalyzed side reactions in acid-sensitive peptide sequences.

Solid-phase peptide synthesis Side-chain deprotection TFA cleavage kinetics

Trp Alkylation Side-Reaction: Pbf Protection Reduces TFA-Induced Alkylation Relative to Pmc

In peptides containing both arginine and tryptophan residues, the choice of Arg side-chain protecting group critically influences Trp alkylation during TFA cleavage. The combination of Fmoc-Arg(Pbf)-OH with Fmoc-Trp(Boc)-OH results in "extremely low levels of Trp alkylation during TFA treatment...in the absence of scavengers" [1]. In contrast, the Arg(Pmc) + Trp(Boc) combination produces measurably higher Trp alkylation levels under identical cleavage conditions .

Solid-phase peptide synthesis Side-chain protection Tryptophan alkylation

Enantiomeric Purity: Fmoc-D-Arg(Pbf)-OH Commercial Specifications (≥99.5% Chiral HPLC vs. ≥98.0% TLC)

Commercial suppliers offer Fmoc-D-Arg(Pbf)-OH at varying purity thresholds that correspond to different quality control methodologies. Higher-grade products are specified at ≥99.5% purity by chiral HPLC , whereas standard-grade materials are specified at ≥98.0% by TLC or HPLC (area%) . Chiral HPLC specification specifically confirms enantiomeric purity—ensuring the D-Arg configuration is free of L-Arg contamination—a critical parameter not explicitly quantified by achiral TLC assays.

Solid-phase peptide synthesis Chiral purity Quality control

Pbf vs. Mtr/Pmc Deprotection Requirements: Acid-Lability Differential Dictates Cleavage Protocol Selection

The Pbf group belongs to a class of acid-labile protecting groups that are efficiently removed with standard TFA cocktails. In contrast, the Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) protecting group and, to a lesser extent, Pmc require stronger acid conditions or extended cleavage times for complete deprotection . Commercial technical documentation states that "for rapid deprotection of less acid-labile side-chain protecting groups such as Arg(Mtr/Pmc/Pbf)...stronger acids can be used," establishing a relative acid-lability hierarchy: Pbf > Pmc > Mtr [1].

Solid-phase peptide synthesis Cleavage protocol Protecting group strategy

D-Arg vs. L-Arg Stereochemical Identity: Fundamental Differentiator for Peptide Stability and Function

Fmoc-D-Arg(Pbf)-OH incorporates D-arginine, the enantiomer of naturally occurring L-arginine. D-amino acid substitution in peptides produces quantifiably different properties: increased resistance to proteolytic degradation (extended biological half-life), altered receptor binding profiles, and distinct conformational preferences compared to L-amino acid counterparts [1]. Commercial suppliers explicitly note that the optical rotation for Fmoc-D-Arg(Pbf)-OH is +4.5° to +6.5° (c=1, DMF) , whereas Fmoc-L-Arg(Pbf)-OH (CAS 154445-77-9) exhibits opposite optical rotation, confirming stereochemical divergence.

Solid-phase peptide synthesis D-amino acid incorporation Peptide stability

Fmoc-D-Arg(Pbf)-OH Optimal Application Scenarios for Procurement Decision-Making


GMP Manufacturing of Icatibant (Firazyr®) and Related Bradykinin B2 Receptor Antagonists

Patent disclosures for Icatibant (a decapeptide bradykinin B2 receptor antagonist used in hereditary angioedema) explicitly describe the use of Fmoc-Arg(Pbf)-OH and Fmoc-D-Arg(Pbf)-OH as protected building blocks in sequential SPPS [1][2]. The D-Arg residue at position 7 is essential for the peptide's biological activity and protease resistance. For GMP production of Icatibant or analogous D-Arg-containing therapeutic peptides, Fmoc-D-Arg(Pbf)-OH with ≥99.5% chiral HPLC purity and documented enantiomeric purity is required to ensure regulatory compliance and minimize D-Arg deletion impurities [3].

Synthesis of Peptides Containing Both Arginine and Tryptophan Residues

For peptide sequences containing both Arg and Trp residues, procurement of Fmoc-D-Arg(Pbf)-OH (or its L-counterpart) in combination with Fmoc-Trp(Boc)-OH is recommended to minimize TFA-induced Trp alkylation side-reactions during final cleavage [1][2]. This protection strategy produces "extremely low levels of Trp alkylation" even in the absence of scavengers, providing a quantifiable purity advantage over Arg(Pmc)-based protocols [2]. Researchers synthesizing Trp/Arg-containing antimicrobial peptides, cell-penetrating peptides, or GPCR ligands should prioritize Pbf-protected Arg derivatives in their procurement specifications.

Synthesis of Acid-Sensitive Modified Peptides Requiring Mild Cleavage Protocols

The enhanced acid-lability of the Pbf group relative to Pmc and Mtr [1][2] makes Fmoc-D-Arg(Pbf)-OH the preferred reagent for synthesizing peptides containing acid-sensitive post-translational modifications. This includes sulfated tyrosine-containing peptides, where "the large rate difference between desulfation and SN1-type deprotections in cold TFA" dictates the choice of protecting group strategy. For procurement in glycopeptide synthesis, phosphopeptide synthesis, or production of peptides with oxidation-prone residues, Fmoc-D-Arg(Pbf)-OH enables the use of shorter TFA exposure times, reducing modification loss and improving final yield.

High-Throughput Peptide Library Synthesis and Automated SPPS

Fmoc-D-Arg(Pbf)-OH is optimized for use in automated peptide synthesizers [1]. Its solubility in standard SPPS solvents (DMF, NMP, DCM) facilitates rapid and complete coupling with minimal steric hindrance [2]. Commercial availability at multiple purity grades—from ≥95% (AKSci) to ≥99.5% chiral HPLC (Chem-Impex)—allows procurement teams to balance cost and purity requirements based on the specific application: high-throughput screening libraries may tolerate standard-grade material, whereas lead optimization and preclinical development demand chiral HPLC-verified material to eliminate D/L stereochemical ambiguity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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